![molecular formula C8H12N2O B1324282 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol CAS No. 1086376-71-7](/img/structure/B1324282.png)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .Scientific Research Applications

Photophysical Properties

A study by Marchesi et al. (2019) explored the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols. These compounds exhibited intense fluorescence under UV light and showed a large Stokes shift and high quantum yields. They also demonstrated that the emission properties could be tuned based on electronic features of the substituents (Marchesi et al., 2019).

Synthesis and Stability

Dinsmore et al. (2000) described the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization. This method was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Enantioselective Hydrogenation

Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. The method provided good yields, high enantiomeric ratios, and was applicable to the synthesis of bioactive molecules (Schlepphorst et al., 2018).

Tandem Reactions for Bicyclic Imidazoles

Bäuerlein et al. (2009) reported the formation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a tandem hydroformylation-cyclization sequence. This provided a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).

Domino Reaction for Tetrahydroimidazo[1,2-a]pyridine Derivatives

Hosseini et al. (2018) developed a five-component domino reaction to synthesize a new class of tetrahydroimidazo[1,2-a]pyridine derivatives. This efficient cascade approach emphasized its versatility and tolerance for a wide range of functional groups (Hosseini et al., 2018).

Synthesis and Insecticidal Activity

Zhang et al. (2010) synthesized tetrahydroimidazo[1,2-a]pyridine derivatives and evaluated their insecticidal activities against pea aphids. The study highlighted the impact of substituents on the compounds' activities (Zhang et al., 2010).

Future Directions

Given the limited information available on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, given that related compounds have shown antimicrobial activity .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazone derivatives, exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria . The nature of these interactions involves the formation of hydrazone derivatives through condensation reactions, which can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in bacterial resistance, leading to enhanced antibacterial activity . Additionally, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy production and biosynthetic pathways in bacterial cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic flux. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its laboratory use. In vitro studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function include sustained antibacterial activity, which can be attributed to its stable interaction with target enzymes and proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including potential damage to non-target cells and tissues . Threshold effects are critical in determining the optimal dosage for therapeutic applications, ensuring maximum efficacy with minimal toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can influence metabolic flux by inhibiting key enzymes in bacterial metabolic pathways, leading to reduced energy production and biosynthesis . These interactions highlight the compound’s potential as a metabolic inhibitor in antibacterial therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its biochemical activity. The compound’s ability to accumulate in bacterial cells contributes to its sustained antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within bacterial cells. This localization is essential for its interaction with target enzymes and proteins, ensuring effective inhibition of bacterial growth .

Properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZVOVYOGGNSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2CO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

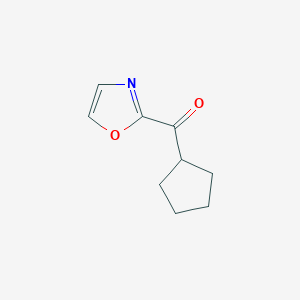

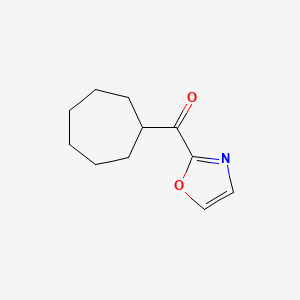

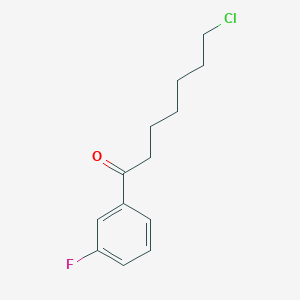

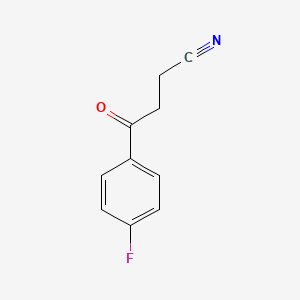

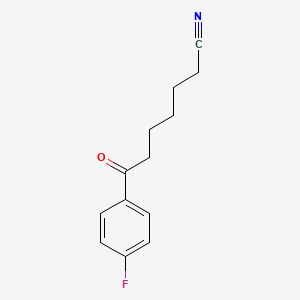

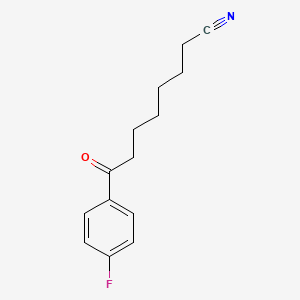

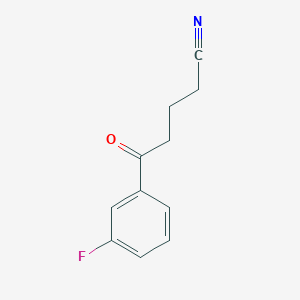

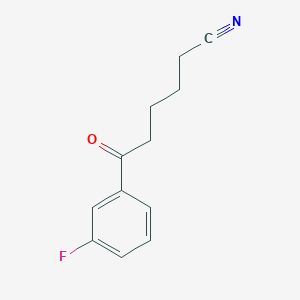

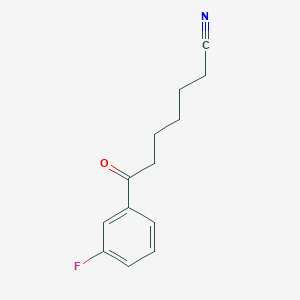

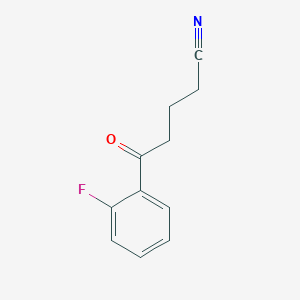

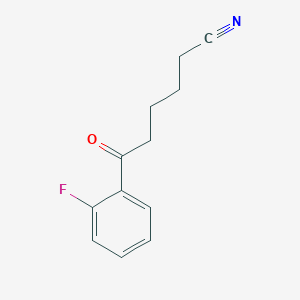

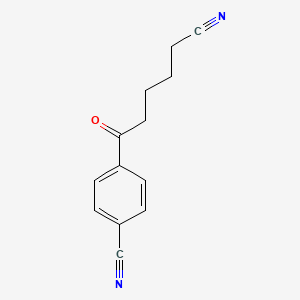

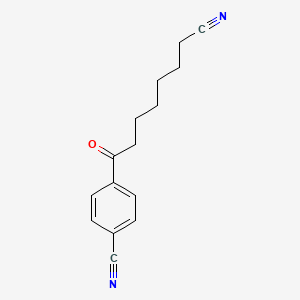

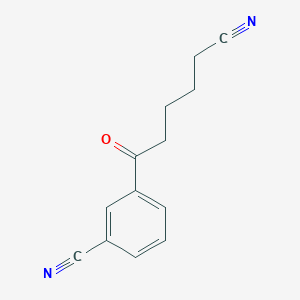

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.